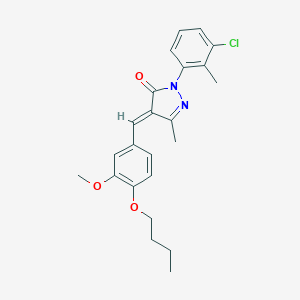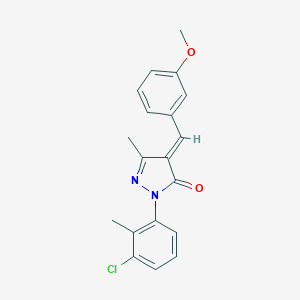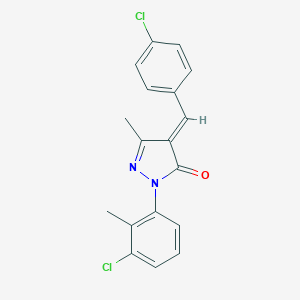![molecular formula C32H34BrNO5 B301971 (9-{4-[(4-bromobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301971.png)
(9-{4-[(4-bromobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-{4-[(4-bromobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, commonly known as BBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBA is a member of the acridine family, which is known for its diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of BBA is not fully understood, but it is believed to involve multiple pathways. Studies have shown that BBA inhibits the activity of various enzymes and proteins, including topoisomerase II, histone deacetylase, and cyclooxygenase-2. BBA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BBA has been shown to have a variety of biochemical and physiological effects. Studies have shown that BBA inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BBA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BBA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. BBA also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, BBA has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on BBA. One area of interest is the development of BBA derivatives with improved solubility and bioavailability. Another area of interest is the identification of the specific molecular targets of BBA, which could lead to the development of more targeted therapies. Additionally, further research is needed to explore the potential applications of BBA in the treatment of neurodegenerative disorders.
Métodos De Síntesis
The synthesis of BBA involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesizing BBA involves the condensation of 4-bromobenzyl alcohol and 4-hydroxyacetophenone, followed by cyclization with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone and acetylation with acetic anhydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
BBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Research has shown that BBA exhibits a wide range of biological activities, including antitumor, antiviral, antifungal, and anti-inflammatory properties. BBA has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Nombre del producto |
(9-{4-[(4-bromobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
Fórmula molecular |
C32H34BrNO5 |
Peso molecular |
592.5 g/mol |
Nombre IUPAC |
2-[9-[4-[(4-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C32H34BrNO5/c1-31(2)13-23-29(25(35)15-31)28(30-24(34(23)17-27(37)38)14-32(3,4)16-26(30)36)20-7-11-22(12-8-20)39-18-19-5-9-21(33)10-6-19/h5-12,28H,13-18H2,1-4H3,(H,37,38) |
Clave InChI |
GBMQXGQQFNIFSB-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2CC(=O)O)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C3=C(N2CC(=O)O)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B301889.png)
![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B301890.png)
![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B301891.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B301892.png)
![N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B301895.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301897.png)
![N-(2,6-dimethylphenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B301901.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-phenylthiourea](/img/structure/B301904.png)

![4-{[1-(3-Chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B301908.png)


![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B301911.png)
![N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B301912.png)